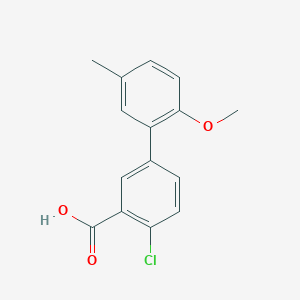
4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid (FMMB) is an organic compound with the molecular formula C11H11FO2. It is a white powder that is widely used in various scientific and industrial applications. FMMB is a fluorinated derivative of benzoic acid, which is an important precursor for many organic compounds and pharmaceuticals. FMMB has been extensively studied due to its unique properties and potential applications.
Scientific Research Applications
4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% has a wide range of scientific and industrial applications. It is widely used as a starting material in organic synthesis, as it can be used to synthesize various organic compounds. 4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% is also used as a reagent in various analytical techniques, such as HPLC, GC, and NMR. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% is not well understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. It is also believed to act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% are not well understood. Studies have shown that it has anti-inflammatory, anti-oxidant, and anti-microbial properties. It has also been shown to reduce the production of pro-inflammatory mediators, such as leukotrienes and prostaglandins. Additionally, 4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% has been shown to inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is a relatively stable compound, and it is easy to synthesize in large quantities. It is also soluble in most organic solvents, which makes it easy to use in various experiments. However, 4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% is also toxic and should be handled with care.
Future Directions
The potential applications of 4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% are vast and still largely unexplored. Future research should focus on further elucidating the mechanism of action of 4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95%, as well as its biochemical and physiological effects. Additionally, further research should be done to explore the potential therapeutic applications of 4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95%. Other potential future directions include the development of more efficient synthesis methods, and the exploration of new applications for 4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95%.
Synthesis Methods
4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% can be synthesized via several different methods. The most common method involves the reaction of 4-fluorobenzene and 2-methoxy-5-methylphenylboronic acid in the presence of a palladium catalyst. This reaction produces a mixture of 4-Fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid, 95% and its isomer 2-fluoro-4-(2-methoxy-5-methylphenyl)benzoic acid. The mixture can then be separated by chromatography. Other methods of synthesis include the reaction of 4-fluorobenzene and 2-methoxy-5-methylphenylmagnesium bromide, or the reaction of 4-fluorobenzene and 2-methoxy-5-methylphenylchloride.
properties
IUPAC Name |
4-fluoro-2-(2-methoxy-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-6-14(19-2)13(7-9)12-8-10(16)4-5-11(12)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSOPLLXAKONBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681450 |
Source


|
| Record name | 5-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-32-1 |
Source


|
| Record name | 5-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)
